![molecular formula C25H23N5O4 B2408418 methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896293-91-7](/img/structure/B2408418.png)
methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
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Scientific Research Applications
- This compound exhibits aggregation-induced emission (AIE), which means that its emission efficiency significantly increases when it aggregates. Initially, it behaves as a weak luminophore but transforms into a strong emitter upon aggregation . Researchers have explored its AIE properties for applications in optoelectronic devices, sensors, and imaging.
- The compound’s structure contains a dihydropyrimidinedione moiety. Dihydropyrimidinediones are versatile intermediates in organic synthesis. Researchers have used similar structures to synthesize various bioactive molecules, including pharmaceuticals and agrochemicals .
- The compound’s imidazole ring system is closely related to indole derivatives. Researchers have employed indole synthesis methods to access similar structures. For example, the Fischer indole synthesis of related cyclohexanone derivatives led to tricyclic indoles, which could have applications in medicinal chemistry and materials science .
- Imidazoles play a crucial role in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have expanded their utility. Researchers have focused on constructing specific bonds during imidazole formation, enabling tailored functionalization .
Aggregation-Induced Emission (AIE) Properties
Dihydropyrimidinediones Synthesis
Indole Derivatives and Azepinoindoles
Imidazole Synthesis and Functional Molecules
Mechanism of Action
Mode of Action
The presence of the imidazole ring and the purine structure in the compound suggests that it might interact with biological systems in a manner similar to other imidazole and purine derivatives .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately describe the biochemical pathways this compound affects. Imidazole and purine derivatives are known to play roles in various biochemical processes, including dna synthesis, signal transduction, and energy metabolism .
properties
IUPAC Name |
methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-15-10-11-18(12-16(15)2)30-19(17-8-6-5-7-9-17)13-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-20(31)34-4/h5-13H,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAWPNSYCJLYGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
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